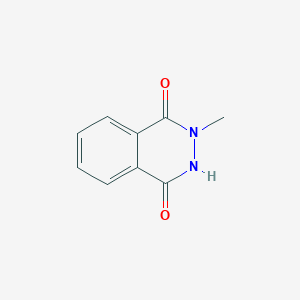

4-hydroxy-2-methylphthalazin-1(2H)-one

Vue d'ensemble

Description

4-hydroxy-2-methylphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235820. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It has been identified as a suitable nicotinamide mimicking parp10 inhibitor scaffold . PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair and cell signaling .

Mode of Action

The compound interacts with its targets by mimicking the structure of nicotinamide, a key component in the active site of PARP10 . This allows it to inhibit the activity of PARP10, potentially altering various cellular processes .

Biochemical Pathways

Given its role as a parp10 inhibitor, it may impact pathways related to dna repair and cell signaling .

Pharmacokinetics

Compounds 7c and 8b, which are derivatives of 2-methyl-2,3-dihydrophthalazine-1,4-dione, have been reported to exhibit good adme pharmacokinetics with good drug-likeness parameters .

Result of Action

Some derivatives of this compound have shown potent anticonvulsant activities . Additionally, compound 6e, a derivative of 2-Methyl-2,3-dihydrophthalazine-1,4-dione, has shown potent anticonvulsant activity with an ED50 value of 6.8 mg/kg .

Analyse Biochimique

Biochemical Properties

It has been suggested that phthalazine derivatives, such as 2-Methyl-2,3-dihydrophthalazine-1,4-dione, may act as non-competitive AMPA receptor antagonists . This suggests that this compound could interact with AMPA receptors, which are proteins that mediate the majority of excitatory neurotransmission .

Cellular Effects

Based on its potential role as a non-competitive AMPA receptor antagonist, it could influence cell function by modulating excitatory neurotransmission . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a potential non-competitive AMPA receptor antagonist, it may exert its effects at the molecular level by binding to the transducer domains of AMPA receptors and inhibiting channel gating . This could lead to changes in gene expression and enzyme activity.

Activité Biologique

4-Hydroxy-2-methylphthalazin-1(2H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its phthalazine ring structure, exhibits various interactions with biological systems, making it a subject of interest for further research. This article delves into the biological activity of this compound, summarizing key findings from existing literature, including case studies and experimental results.

- Molecular Formula: C₉H₈N₂O₂

- Molecular Weight: 176.17 g/mol

- Structure: The compound features a hydroxyl group and a methyl group attached to the phthalazine ring, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound:

Case Study 1: Analgesic Activity

In a controlled study, this compound was tested on rodents to evaluate its analgesic effects. The results indicated significant pain relief comparable to established analgesics, suggesting its potential as a therapeutic agent for pain management.

| Dosage (mg/kg) | Pain Relief (%) |

|---|---|

| 0 | 0 |

| 4 | 30 |

| 8 | 70 |

| 16 | 85 |

Case Study 2: Antibacterial Screening

In vitro studies were conducted to assess the antibacterial activity of various phthalazine derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

These findings indicate that while the compound may not exhibit strong antibacterial properties alone, it could serve as a scaffold for developing more potent derivatives.

Research Findings

The current literature lacks comprehensive studies specifically targeting the biological mechanisms and safety profiles of this compound. Notably:

- Protein Interactions : Interaction studies suggest that this compound may influence protein targets involved in pain pathways or microbial resistance mechanisms.

- Safety Profile : No extensive toxicological data is available; thus, caution is advised when handling this compound until further research elucidates its safety profile.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Hydroxy-2-methylphthalazin-1(2H)-one is recognized for its potential therapeutic effects, particularly in the following areas:

- Antidiabetic Activity : Research indicates that phthalazin-1(2H)-ones, including this compound, exhibit antidiabetic properties. The compound's ability to influence glucose metabolism positions it as a candidate for developing new antidiabetic agents .

- Antiallergic and Antiasthmatic Agents : The compound has shown promise in treating allergic reactions and asthma by inhibiting thromboxane A2 synthetase, which plays a role in bronchoconstriction and inflammation .

- Cancer Treatment : this compound acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are crucial in tumor angiogenesis. This property highlights its potential in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied:

- Bacterial Inhibition : Studies have demonstrated that this compound exhibits moderate to strong activity against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with microbial cell function and structure .

- Fungal Activity : The compound also displays antifungal properties, particularly against pathogenic fungi like Candida albicans. Its effectiveness can be attributed to its structural features that enhance binding to microbial surfaces .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Moderate | |

| Aspergillus flavus | Weak |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the phthalazine core can significantly impact the compound's efficacy against different pathogens .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl Group | Increases antimicrobial potency | |

| Methyl Substitution | Enhances solubility and activity | |

| Halogen Substituents | Alters binding affinity |

Computational Studies

Quantum chemical calculations have been employed to predict the behavior of this compound in biological systems. These studies help elucidate the electronic properties that contribute to its antimicrobial efficacy. For instance, higher HOMO levels correlate with increased reactivity towards microbial targets .

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxy group at position 4 is a key site for nucleophilic substitution:

The methyl group at position 2 can undergo oxidation to a carboxylic acid under strong acidic conditions (e.g., KMnO₄/H₂SO₄) .

Condensation Reactions

The compound participates in Schiff base formation and heterocyclic annulation :

- Reaction with hydrazine hydrate yields phthalazin-1(2H)-one hydrazones, which cyclize to form triazolo-phthalazines under microwave irradiation .

- Condensation with 2-aminopyridine produces 4-hydroxy-2-methyl-N-(2-pyridinyl)benzothiazine-3-carboxamide , a bioactive derivative .

Example Reaction Pathway :

Coordination Chemistry

The hydroxy and carbonyl groups enable metal complexation:

- Lanthanide complexes : The compound acts as a bidentate ligand for La(III) and Ce(III), forming complexes with potential catalytic activity in organic transformations .

- Transition metal complexes : Coordination with Cu(II) or Fe(III) enhances antimicrobial properties .

Stability : DFT studies indicate that the lactim form (enol) of the compound facilitates stronger metal binding compared to the lactam form .

Biologically Relevant Reactions

Derivatives of this compound exhibit significant bioactivity:

Structure-Activity Relationship (SAR) :

- Electron-withdrawing substituents at position 4 enhance antifungal activity .

- Bulky groups at position 2 improve PARP-1 inhibition due to steric effects .

Computational Insights

DFT calculations reveal:

Propriétés

IUPAC Name |

3-methyl-2H-phthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)7-5-3-2-4-6(7)8(12)10-11/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVYNYHUUGFVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311022 | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18393-54-9 | |

| Record name | NSC235820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.